Corin

Description

Properties

IUPAC Name |

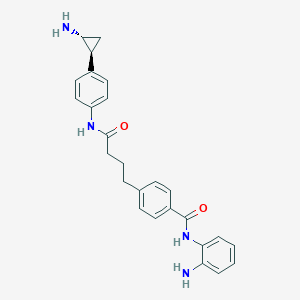

4-[4-[4-[(1S,2R)-2-aminocyclopropyl]anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)/t21-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTLARZOLKJSJU-JTHBVZDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Corin in Cardiac Myocyte Function: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the transmembrane serine protease, Corin, within cardiac myocytes. A key player in cardiovascular homeostasis, this compound's primary role is the proteolytic activation of natriuretic peptides, which have profound effects on blood pressure regulation, cardiac remodeling, and overall heart function. This document provides a comprehensive overview of this compound's signaling pathways, quantitative data on its expression and activity, and detailed experimental protocols for its study, serving as a vital resource for researchers in cardiology and drug development.

Core Functions of this compound in Cardiac Myocytes

This compound is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] Its most well-characterized function is the conversion of the pro-hormone pro-atrial natriuretic peptide (pro-ANP) into its biologically active form, ANP.[2][3] This activation is a critical step in the natriuretic peptide system, which plays a central role in maintaining blood pressure and fluid balance.[4]

This compound-mediated ANP production is not only crucial for systemic effects like vasodilation and natriuresis but also exerts local autocrine and paracrine effects within the heart, including anti-hypertrophic and anti-fibrotic actions.[1] Deficiencies in this compound function have been linked to hypertension, cardiac hypertrophy, and heart failure, highlighting its importance in cardiovascular health.[4][5]

Beyond pro-ANP, this compound has also been shown to process pro-B-type natriuretic peptide (pro-BNP), another important cardiac hormone, although other proteases like furin are also involved in pro-BNP cleavage.[6][7]

Signaling Pathways Involving this compound

This compound's influence on cardiac myocyte physiology is mediated through distinct signaling pathways. The primary pathway involves the activation of natriuretic peptides, while a secondary pathway appears to be involved in cellular survival and apoptosis.

The this compound-ANP-cGMP Signaling Pathway

The canonical this compound signaling pathway begins with the cleavage of pro-ANP on the surface of cardiomyocytes. The mature ANP then binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), a particulate guanylate cyclase. This binding event stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). Downstream effectors of PKG mediate the physiological responses to ANP, including vasodilation, natriuresis, and the inhibition of cardiac hypertrophy and fibrosis.[8][9]

The this compound-PI3K/AKT/NF-κB Survival Pathway

Emerging evidence suggests a role for this compound in protecting cardiomyocytes from apoptosis, particularly in the context of oxidative stress. Overexpression of this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT and Nuclear Factor-kappa B (NF-κB) signaling pathways. This activation leads to the upregulation of anti-apoptotic proteins and a reduction in reactive oxygen species (ROS), thereby promoting cell survival.[1][10]

Quantitative Data on this compound Function

The expression and activity of this compound are tightly regulated and altered in various cardiac pathologies. The following tables summarize key quantitative data from studies on this compound.

| Parameter | Healthy Control | Heart Failure | Fold Change | Reference |

| Plasma this compound Levels (pg/mL) | 1368 | 180 | ↓ 7.6 | [4] |

| Cardiac this compound mRNA (ventricle) | Lower | Higher | ↑ | [2] |

| Cardiac this compound Protein (ventricle, pg/µg) | ~2.3 | ~4.5 | ↑ ~2.0 | [2] |

Table 1: this compound Expression in Human Heart Failure. This table illustrates the differential regulation of circulating and cardiac this compound in heart failure patients compared to healthy individuals.

| Mouse Model | Ejection Fraction (%) | Fractional Shortening (%) | Cardiac Fibrosis (%) | Reference |

| Wild-Type (WT) | ~60 | ~30 | ~1-2 | [11] |

| This compound Knockout (KO) | ↓ to ~40 (age-dependent) | ↓ to ~20 (age-dependent) | ↑ to ~5-10 | [6][11] |

| This compound Transgenic (this compound-Tg) - Myocardial Infarction | ↑ by ~15-20% vs. WT-MI | ↑ by ~10-15% vs. WT-MI | ↓ by ~40-50% vs. WT-MI | [12][13] |

Table 2: Cardiac Function in this compound Mouse Models. This table summarizes key echocardiographic and histological parameters in mouse models with genetic manipulation of this compound, demonstrating its impact on cardiac function and pathology.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound function in cardiac myocytes.

This compound Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of this compound by detecting the cleavage of a fluorogenic peptide substrate.

Materials:

-

Heart tissue membrane protein extracts

-

Fluorogenic substrate (e.g., (p-tosyl-Gly-Pro-Arg)2-rhodamine 110)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 µM CaCl2)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare heart membrane protein extracts from tissue samples.

-

In a 96-well black microplate, add 5 µg of heart membrane proteins to each well.

-

Add the fluorogenic substrate to a final concentration of 20 µM.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence at excitation/emission wavelengths of 485/538 nm at regular intervals (e.g., every 2 minutes for 1 hour).

-

Calculate the maximal rate of reaction (Vmax) from the linear phase of the fluorescence curve to determine this compound catalytic activity.

-

Include appropriate controls, such as a serine protease inhibitor (e.g., benzamidine) to confirm the specificity of the activity.[1]

Western Blotting for this compound Detection

This protocol details the detection of this compound protein in cardiomyocyte lysates.

Materials:

-

Cardiomyocyte cell lysates or heart tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Primary antibody against this compound

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cardiomyocytes or homogenize heart tissue in lysis buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Corin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize this compound protein levels to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol outlines the quantification of this compound mRNA expression in cardiac tissue or isolated cardiomyocytes.

Materials:

-

Cardiac tissue or isolated cardiomyocytes

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers specific for this compound and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Isolate total RNA from cardiac tissue or cardiomyocytes using an RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction with the master mix, cDNA, and specific primers for this compound and a reference gene.

-

Run the qRT-PCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA, normalized to the reference gene.

Lentiviral Overexpression of this compound in Primary Cardiomyocytes

This protocol describes the generation of lentiviral particles and their use to overexpress this compound in primary cardiomyocytes.

Materials:

-

Lentiviral expression vector containing the this compound gene

-

Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

-

HEK293T cells

-

Transfection reagent (e.g., Lipofectamine or PEI)

-

Primary cardiomyocyte culture

-

Polybrene

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the this compound expression vector and the packaging and envelope plasmids.

-

Collect the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

Concentrate the viral particles by ultracentrifugation or a precipitation-based method.

-

-

Transduction of Primary Cardiomyocytes:

-

Plate primary cardiomyocytes at the desired density.

-

Add the concentrated lentivirus to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

-

Incubate the cells with the virus for 18-24 hours.

-

Replace the virus-containing medium with fresh culture medium.

-

Allow 48-72 hours for transgene expression before proceeding with downstream experiments.[5][14][15][16]

-

Conclusion

This compound stands as a pivotal enzyme in cardiac myocyte function, with its role in natriuretic peptide activation being central to cardiovascular homeostasis. Understanding its intricate signaling pathways and the consequences of its dysregulation is paramount for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension and heart failure. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound in cardiac health and disease.

References

- 1. Functional Analysis of this compound Protein Domains Required for PCSK6-mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK6-mediated this compound activation is essential for normal blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PCSK6-mediated this compound activation is essential for normal blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

- 6. This compound in Natriuretic Peptide Processing and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Processing of pro-B-type natriuretic peptide: furin and this compound as candidate convertases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: New insights into the natriuretic peptide system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. This compound protects H2O2-induced apoptosis through PI3K/AKT and NF-κB pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound deficiency impairs cardiac function in mouse models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Overexpression Reduces Myocardial Infarct Size and Modulates Cardiomyocyte Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Overexpression Reduces Myocardial Infarct Size and Modulates Cardiomyocyte Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. addgene.org [addgene.org]

- 15. bitesizebio.com [bitesizebio.com]

- 16. origene.com [origene.com]

The Role of Corin in Atrial Natriuretic Peptide Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corin, a type II transmembrane serine protease, plays a pivotal role in cardiovascular homeostasis through its specific processing of pro-atrial natriuretic peptide (pro-ANP) into the biologically active hormone, ANP. ANP is a key regulator of blood pressure, natriuresis, and diuresis. Dysregulation of this compound activity, often due to genetic mutations, is implicated in the pathogenesis of hypertension and heart failure. This technical guide provides an in-depth overview of the molecular mechanisms of this compound-mediated pro-ANP processing, detailed experimental protocols for its study, and a summary of the functional impact of known this compound variants. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the this compound-ANP axis.

Introduction

Atrial natriuretic peptide (ANP) is a cardiac hormone crucial for maintaining fluid and salt balance, thereby regulating blood pressure.[1][2] It is synthesized as a 151-amino acid preprohormone, which is processed into a 126-amino acid pro-ANP within cardiomyocytes.[3] The final and critical activation step involves the proteolytic cleavage of pro-ANP to release the 28-amino acid mature ANP. For many years, the identity of the enzyme responsible for this conversion remained elusive. In 2000, this compound was identified as the long-sought pro-ANP converting enzyme.[2][4]

This compound is a type II transmembrane serine protease predominantly expressed on the surface of cardiomyocytes.[5] Its extracellular domain contains a series of structural motifs, including frizzled-like domains and low-density lipoprotein receptor (LDLR) repeats, which are crucial for substrate recognition, followed by a C-terminal trypsin-like serine protease domain that carries out the catalytic activity.[1][6] The highly specific cleavage of pro-ANP by this compound occurs at the Arg98-Ser99 peptide bond.[7] This processing is essential for the generation of biologically active ANP, which then exerts its physiological effects by binding to its receptor, NPR-A, and stimulating the production of the second messenger cyclic GMP (cGMP).[8]

Given its central role in ANP activation, this compound has emerged as a significant area of research in cardiovascular medicine. Genetic variants in the this compound gene that impair its enzymatic activity have been associated with an increased risk of hypertension and heart disease.[9][10] This guide will delve into the technical aspects of studying this compound's function, providing detailed methodologies and quantitative data to aid in the design and execution of experiments in this field.

Molecular Mechanism of this compound-Mediated Pro-ANP Processing

The processing of pro-ANP by this compound is a cell-surface event. Pro-ANP is stored in granules within cardiomyocytes and is secreted in response to stimuli such as atrial stretch.[11] Upon secretion, pro-ANP becomes accessible to this compound, which is anchored in the cardiomyocyte membrane with its catalytic domain facing the extracellular space.

The interaction between this compound and pro-ANP is highly specific. The extracellular domains of this compound, particularly the frizzled-like and LDLR repeats, are essential for recognizing and binding to pro-ANP, positioning the Arg98-Ser99 cleavage site within the active site of the protease domain.[1] Site-directed mutagenesis studies have confirmed that a mutation at Arg98 in pro-ANP prevents its cleavage by this compound, highlighting the sequence specificity of this interaction.[7] Once cleaved, the mature ANP is released into the circulation to act on target organs, primarily the kidneys and blood vessels.

Signaling Pathway of ANP Activation

The activation of ANP by this compound initiates a signaling cascade that plays a crucial role in cardiovascular regulation. The mature ANP binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding event activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cGMP. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets to mediate the physiological effects of ANP, including vasodilation, natriuresis, and diuresis.

ANP Signaling Pathway

Quantitative Data on this compound Activity and Variants

The enzymatic activity of this compound is critical for its physiological function. Various mutations in the this compound gene have been identified, and their impact on pro-ANP processing has been quantified. This data is essential for understanding the molecular basis of this compound-related diseases and for the development of targeted therapies.

| This compound Variant | Location | % of Wild-Type Pro-ANP Processing Activity | Reference(s) |

| Wild-Type | - | 100% | [1] |

| ΔFz1 (Deletion of Frizzled-1 domain) | Frizzled-1 Domain | 44 ± 7% | [1] |

| ΔR1–4 (Deletion of LDLR repeats 1-4) | LDLR Repeats | 4 ± 3% | [1] |

| ΔFz2 (Deletion of Frizzled-2 domain) | Frizzled-2 Domain | 30 ± 5% | [1] |

| T555I/Q568P | Frizzled-2 Domain | 38 ± 7% | [1] |

| R539C | Frizzled-2 Domain | Reduced activity | [9] |

| S472G | - | 1% of PCSK6-mediated activation | [10] |

| K317E | - | 61% of PCSK6-mediated activation | [10] |

| S985A (Active site mutation) | Protease Domain | No activity | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound function.

Expression and Purification of Recombinant this compound

The production of recombinant this compound is fundamental for in vitro studies of its enzymatic activity and for structural analyses.

Protocol:

-

Vector Construction: The full-length human this compound cDNA is cloned into a mammalian expression vector, such as pcDNA3.1, often with a C-terminal tag (e.g., V5-His) to facilitate detection and purification.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are a commonly used cell line for expressing recombinant this compound due to their high transfection efficiency and protein production capabilities.[12][13][14]

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

For transient transfection, use a lipid-based transfection reagent like Lipofectamine LTX according to the manufacturer's protocol when cells are 70-80% confluent.[14]

-

-

Protein Expression: Allow cells to express the recombinant protein for 48-72 hours post-transfection.

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the recombinant protein.

-

-

Affinity Chromatography Purification:

-

If using a His-tagged construct, purify the recombinant this compound using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.[15][16]

-

Equilibrate the column with binding buffer.

-

Load the cell lysate onto the column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the purified recombinant this compound using an elution buffer containing a high concentration of imidazole.

-

-

Purity Assessment: Analyze the purity of the recombinant this compound by SDS-PAGE and Coomassie blue staining or by Western blotting using an anti-tag antibody.

This compound-Mediated Pro-ANP Processing Assay

This cell-based assay is the primary method for assessing the functional activity of this compound and its variants.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in 6-well plates.

-

Transfect the cells with expression vectors for wild-type or mutant this compound. A vector expressing a V5-tagged pro-ANP is often co-transfected or the conditioned medium from cells expressing pro-ANP is used.[7]

-

-

Pro-ANP Cleavage:

-

48 hours post-transfection, collect the conditioned medium from the cells.

-

If pro-ANP was co-transfected, the cleavage will have occurred in the culture. If using conditioned medium containing pro-ANP, incubate it with the this compound-expressing cells for a defined period (e.g., 4 hours at 37°C).[7]

-

-

Sample Preparation:

-

Western Blot Analysis:

-

Separate the proteins in the conditioned medium or immunoprecipitate by SDS-PAGE on a Tris-Tricine gel suitable for resolving small peptides.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3][20][21][22][23]

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against the V5 tag overnight at 4°C.[7]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Quantification: Densitometry is used to quantify the band intensities of pro-ANP and the cleaved ANP fragment to determine the percentage of pro-ANP processing.[1]

Pro-ANP Processing Assay Workflow

ANP Bioactivity Assay (cGMP Measurement)

This assay determines the biological activity of the ANP produced by this compound processing by measuring the downstream second messenger, cGMP.[24]

Protocol:

-

Sample Preparation: Conditioned medium from the pro-ANP processing assay containing the cleaved, active ANP is used.

-

Target Cell Stimulation:

-

Culture a target cell line that expresses the NPR-A receptor, such as vascular smooth muscle cells or a suitable reporter cell line.

-

Treat the target cells with the conditioned medium containing ANP for a specific time (e.g., 10-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

-

Cell Lysis: Lyse the cells to release the intracellular cGMP.

-

cGMP Quantification:

-

Use a commercially available cGMP enzyme immunoassay (EIA) kit.[8][25][26]

-

Follow the manufacturer's instructions, which typically involve a competitive binding assay where cGMP in the sample competes with a labeled cGMP conjugate for binding to a limited number of cGMP-specific antibody binding sites.

-

The amount of labeled cGMP bound is inversely proportional to the concentration of cGMP in the sample.

-

Measure the signal (e.g., absorbance) and calculate the cGMP concentration based on a standard curve.

-

siRNA-Mediated Knockdown of this compound

Small interfering RNA (siRNA) is used to specifically silence the expression of the this compound gene to confirm its role in pro-ANP processing.[24]

Protocol:

-

siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different regions of the this compound mRNA, along with a non-targeting control siRNA.

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as primary cardiomyocytes or a human cell line endogenously expressing this compound (e.g., some small cell lung cancer cell lines).[24]

-

Transfect the cells with the this compound-specific siRNAs or the control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[27][28][29][30][31]

-

-

Gene Silencing: Allow the cells to grow for 48-72 hours to achieve effective knockdown of this compound expression.

-

Verification of Knockdown:

-

Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR).

-

Confirm the reduction in this compound protein levels by Western blotting.

-

-

Functional Assay: Perform the pro-ANP processing assay as described in section 4.2 to determine the effect of this compound knockdown on the conversion of pro-ANP to ANP.

siRNA Knockdown Experimental Workflow

Conclusion

This compound is the essential and specific protease for the activation of pro-ANP, a critical step in the regulation of blood pressure and fluid homeostasis. The methodologies outlined in this guide provide a robust framework for investigating the molecular and cellular functions of this compound. Understanding the impact of genetic variants on this compound activity is paramount for elucidating the pathophysiology of cardiovascular diseases and for the rational design of novel therapeutic strategies. As research in this area continues, the development of small molecules or biologics that can modulate this compound activity holds promise for the treatment of hypertension and heart failure. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. This compound Variant Associated with Hypertension and Cardiac Hypertrophy Exhibits Impaired Zymogen Activation and Natriuretic Peptide Processing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nacalai.com [nacalai.com]

- 4. This compound, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is co-expressed with pro-ANP and localized on the cardiomyocyte surface in both zymogen and catalytically active forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and functional analysis of this compound variants in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in Natriuretic Peptide Processing and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rbmb.net [rbmb.net]

- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 13. cdn.origene.com [cdn.origene.com]

- 14. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. avantorsciences.com [avantorsciences.com]

- 16. neb.com [neb.com]

- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 18. V5-Trap for immunoprecipitation of V5-tagged proteins [lubio.ch]

- 19. youtube.com [youtube.com]

- 20. cytivalifesciences.com [cytivalifesciences.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. origene.com [origene.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. This compound-mediated processing of pro-atrial natriuretic peptide in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. datasheets.scbt.com [datasheets.scbt.com]

- 29. fujifilmcdi.com [fujifilmcdi.com]

- 30. Guidelines for transfection of siRNA [qiagen.com]

- 31. fujifilmcdi.com [fujifilmcdi.com]

Corin Gene Expression in the Cardiovascular System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin, a type II transmembrane serine protease, plays a pivotal role in cardiovascular homeostasis.[1] Its primary function is the conversion of pro-atrial natriuretic peptide (pro-ANP) and pro-B-type natriuretic peptide (pro-BNP) into their biologically active forms, ANP and BNP, respectively.[2][3] These peptides are critical regulators of blood pressure, sodium balance, and cardiac function.[2][4] Dysregulation of this compound expression or function is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and cardiac hypertrophy, making it a significant target for novel therapeutic interventions.[2][4] This technical guide provides a comprehensive overview of this compound gene expression in the cardiovascular system, detailing its regulation, function, and the experimental methodologies used for its study.

This compound Gene and Protein Structure

The human this compound gene is located on chromosome 4p12 and comprises 22 exons.[2] It encodes a multi-domain protein that includes a short N-terminal cytoplasmic tail, a transmembrane domain, and a large extracellular region. The extracellular domain consists of two frizzled-like domains, eight low-density lipoprotein receptor (LDLR) repeats, a scavenger receptor-like domain, and a C-terminal trypsin-like serine protease domain.[3]

Expression of this compound in the Cardiovascular System

This compound is predominantly expressed in cardiomyocytes and is most abundant in the heart.[3][5] Its expression is dynamically regulated during cardiac development and in response to physiological and pathological stimuli.

Quantitative Expression Data

While precise absolute quantification of this compound protein (e.g., in nmol/g of tissue) across different human cardiovascular tissues is not extensively documented in publicly available literature, relative mRNA expression levels and data from transcriptomic and proteomic studies provide valuable insights into its distribution and regulation.

| Tissue/Cell Type | Condition | mRNA Expression Level (relative) | Protein Expression Level (relative) | Reference |

| Human Heart | ||||

| Atria | Normal | Higher than ventricles | Higher than ventricles | [5] |

| Ventricles | Normal | Lower than atria | Lower than atria | [5] |

| Left Ventricle | Dilated Cardiomyopathy | Correlated with clinical parameters of heart failure | - | [6] |

| Left Ventricle | Heart Failure | Etiology-specific changes observed in RNA-seq data | - | [1] |

| Human Vasculature | ||||

| Aorta | Normal | Basal expression in intimal endothelial cells | Detected in proteomic studies | [7] |

| Aorta | Atherosclerosis | Significantly elevated in mouse models | Detected in proteomic studies of atherosclerotic plaques | [7] |

| Coronary Artery | Atherosclerosis | - | Detected in proteomic analysis of atherosclerotic plaques | [7] |

| Cultured Cells | ||||

| Rat Neonatal Cardiomyocytes | Phenylephrine-induced hypertrophy | Significantly increased | Increased pro-ANP processing activity | [8] |

| Rat Neonatal Cardiomyocytes | Endothelin-induced hypertrophy | 4.2-fold increase | - | [8] |

Note: The data presented is a summary from multiple studies and may not be directly comparable due to variations in experimental methodologies. Relative expression levels are indicated where absolute quantification is unavailable.

Regulation of this compound Gene Expression

The expression of the this compound gene is tightly controlled by a network of cardiac-specific transcription factors. The promoter region of the this compound gene contains binding sites for key regulators of cardiac development and function.

Key Transcriptional Regulators:

-

GATA4: A zinc-finger transcription factor essential for cardiomyocyte differentiation and cardiac morphogenesis. GATA4 directly binds to the this compound promoter to activate its transcription.

-

NKX2-5: A homeodomain transcription factor that is one of the earliest markers of the cardiac lineage. NKX2-5 acts as a mutual cofactor with GATA4 to regulate this compound expression.[9][10]

-

TBX5: A T-box transcription factor crucial for heart development.

The interplay between these transcription factors ensures the heart-specific and developmentally regulated expression of this compound.

This compound Signaling Pathway

This compound's primary role in the cardiovascular system is the activation of natriuretic peptides. This process initiates a signaling cascade that has profound effects on blood pressure, blood volume, and cardiac remodeling.

-

Pro-form Synthesis: Pro-ANP and pro-BNP are synthesized in cardiomyocytes and stored in granules.

-

This compound-mediated Cleavage: Upon stimulation (e.g., atrial stretch), pro-natriuretic peptides are released and cleaved by this compound on the cardiomyocyte surface. This cleavage releases the active C-terminal natriuretic peptides (ANP and BNP) and the N-terminal pro-fragments (NT-proANP and NT-proBNP).[2][3]

-

Receptor Binding: Active ANP and BNP bind to the natriuretic peptide receptor-A (NPR-A) on target cells, such as endothelial cells, vascular smooth muscle cells, and kidney cells.[2]

-

Second Messenger Production: Binding to NPR-A activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP).[2]

-

Downstream Effects: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to:

-

Vasodilation: Relaxation of vascular smooth muscle.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone (B195564) release.

-

Antihypertrophic and Antifibrotic Effects: Attenuation of cardiac remodeling.[4]

-

Experimental Protocols

A variety of molecular and cellular biology techniques are employed to study this compound gene expression, protein function, and regulation.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol allows for the quantification of this compound mRNA levels in tissues and cells.

1. RNA Isolation:

-

Isolate total RNA from homogenized cardiovascular tissue or cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. DNase Treatment:

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.

4. Quantitative PCR:

-

Prepare a qPCR reaction mix containing cDNA template, this compound-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.

-

Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Western Blot Analysis of this compound Protein

This technique is used to detect and semi-quantify this compound protein in tissue or cell lysates.

1. Protein Extraction:

-

Homogenize tissue samples or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

2. SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Use a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

This compound Activity Assay (Pro-ANP Processing Assay)

This assay measures the enzymatic activity of this compound by detecting the cleavage of its substrate, pro-ANP.[11]

1. Reagents and Materials:

-

Recombinant human pro-ANP

-

Source of active this compound (e.g., conditioned medium from this compound-expressing cells, purified recombinant this compound)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl2)

-

SDS-PAGE and Western blot reagents

-

Antibodies specific for ANP or a tag on the recombinant pro-ANP

2. Assay Procedure:

-

Incubate a defined amount of recombinant pro-ANP with the this compound-containing sample in the reaction buffer at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the cleavage of pro-ANP into ANP by Western blotting using an antibody that recognizes the C-terminus of ANP or a tag on the pro-ANP substrate.[11]

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

ChIP is used to determine if a specific transcription factor, such as GATA4, binds to the this compound gene promoter in vivo.[12][13]

1. Cross-linking:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

2. Chromatin Shearing:

-

Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., anti-GATA4).

-

Use protein A/G beads to precipitate the antibody-transcription factor-DNA complexes.

4. Reversal of Cross-links and DNA Purification:

-

Reverse the cross-links by heating and treat with proteinase K to digest the proteins.

-

Purify the immunoprecipitated DNA.

5. DNA Analysis:

-

Analyze the purified DNA by qPCR using primers that flank the putative binding site in the this compound promoter.

-

An enrichment of the this compound promoter sequence in the immunoprecipitated DNA compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates binding of the transcription factor to that region.

Conclusion

This compound is a critical regulator of cardiovascular homeostasis, and its expression and activity are tightly controlled. Understanding the molecular mechanisms governing this compound in both health and disease is essential for the development of novel therapeutic strategies for cardiovascular disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted role of this compound in the cardiovascular system. Further research into the quantitative expression of this compound and the intricate details of its signaling pathways will undoubtedly unveil new avenues for the diagnosis and treatment of heart disease.

References

- 1. GEO Accession viewer [ncbi.nlm.nih.gov]

- 2. This compound in Natriuretic Peptide Processing and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: New insights into the natriuretic peptide system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a new player in the regulation of salt-water balance and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GEO Accession viewer [ncbi.nlm.nih.gov]

- 7. Proteomic Architecture of Human Coronary and Aortic Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] ANP-induced signaling cascade and its implications in renal pathophysiology. | Semantic Scholar [semanticscholar.org]

- 9. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Control of early cardiac-specific transcription of Nkx2-5 by a GATA-dependent enhancer. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. bosterbio.com [bosterbio.com]

- 13. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Corin Activation and Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the activation and regulation of Corin, a critical cardiac serine protease. The information presented herein is intended to support research and development efforts targeting the cardiovascular system.

Introduction to this compound

This compound is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[1] Its primary physiological role is the conversion of natriuretic peptide precursors, pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP), into their active forms.[2][3] These active peptides are crucial for maintaining blood pressure homeostasis and cardiovascular function. Dysregulation of this compound activity has been implicated in various cardiovascular diseases, including hypertension and heart failure, making it a significant target for therapeutic intervention.[1]

Mechanism of this compound Activation

This compound is synthesized as an inactive zymogen and requires proteolytic cleavage to become catalytically active. This activation process is a key regulatory step in the natriuretic peptide system.

Zymogen Activation by PCSK6

The primary activator of this compound is the proprotein convertase subtilisin/kexin type 6 (PCSK6), also known as PACE4.[4][5] PCSK6 cleaves the this compound zymogen at a conserved activation site, Arg801-Ile802, leading to a conformational change in the protease domain that exposes the catalytic triad (B1167595) (His, Asp, Ser) and renders the enzyme active.[6] This activation occurs on the cell surface, as this compound and PCSK6 are transported to the plasma membrane via separate intracellular pathways.[7][8]

Regulation of this compound Activity

The activity of this compound is tightly controlled through multiple mechanisms to ensure appropriate levels of natriuretic peptide activation and prevent excessive proteolytic activity.

Ectodomain Shedding by ADAM10

A major regulatory mechanism is the ectodomain shedding of this compound from the cell surface, primarily mediated by the metalloproteinase ADAM10.[9] This process releases a soluble, catalytically active form of this compound into the circulation. Shedding occurs in the juxtamembrane region of this compound.[9] While the shed form is active, this process also serves to downregulate this compound activity at the cell surface, preventing excessive local natriuretic peptide activation.[9]

Autocleavage

Activated this compound can undergo autocleavage at specific sites within its extracellular domain, leading to the generation of inactive fragments.[6][9] Two identified autocleavage sites are at Arg-164 in the Frizzled-1 domain and Arg-427 in the LDL receptor 5 domain.[9] This self-regulatory mechanism serves as a negative feedback loop to limit the duration of this compound's proteolytic activity.

Post-Translational Modification: N-Glycosylation

This compound is a heavily glycosylated protein, with 19 potential N-linked glycosylation sites in its extracellular domain.[10] N-glycosylation plays a crucial role in the proper folding, trafficking, and stability of this compound. Specific glycans can influence zymogen activation and protect this compound from shedding and autocleavage, thereby modulating its overall activity.[10]

Data Presentation: Quantitative Analysis of this compound Function

While comprehensive kinetic data for this compound is still emerging, available studies provide insights into its processing of natriuretic peptides.

| Parameter | Substrate | Value | Method | Reference |

| Processing Rate | pro-BNP (non-glycosylated) | 40.7 ± 1.1% | Cell-based assay | [11] |

| Processing Rate | pro-BNP (T71A mutant) | 11.7 ± 1.3% | Cell-based assay | [11] |

| Processing Rate | pro-BNP (wild-type, glycosylated) | Not susceptible | Cell-based assay | [11] |

Table 1: In vitro processing of pro-BNP variants by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound activation and regulation.

Protocol for In Vitro Pro-ANP Cleavage Assay

This assay is used to determine the ability of this compound to process its substrate, pro-ANP.

Materials:

-

Recombinant human this compound (soluble, activated)

-

Recombinant human pro-ANP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-pro-ANP and anti-ANP antibodies

-

Chemiluminescent substrate

Procedure:

-

Incubate recombinant activated this compound with recombinant pro-ANP in assay buffer at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for pro-ANP or ANP.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the extent of pro-ANP cleavage.[12][13]

Protocol for Cell Surface Biotinylation of this compound

This method is used to specifically label and isolate this compound present on the cell surface.

Materials:

-

Cells expressing this compound (e.g., transfected HEK293 cells or cardiomyocytes)

-

Sulfo-NHS-SS-Biotin

-

Ice-cold PBS

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blot reagents

-

Anti-Corin antibody

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Incubate the cells with Sulfo-NHS-SS-Biotin in ice-cold PBS for 30 minutes at 4°C to label surface proteins.[14]

-

Quench the reaction by washing the cells with quenching solution.[14]

-

Lyse the cells in lysis buffer.

-

Clarify the cell lysate by centrifugation.

-

Incubate the lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Corin antibody to specifically detect cell surface this compound.[10][15]

Conclusion

The activation and regulation of this compound are complex processes involving specific proteolytic cleavage, ectodomain shedding, autocatalytic inactivation, and post-translational modifications. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting the natriuretic peptide system for the treatment of cardiovascular diseases. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biology of this compound.

References

- 1. The serine protease this compound in cardiovascular biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Natriuretic Peptide Processing and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCSK6-mediated this compound activation is essential for normal blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PCSK6-mediated this compound activation is essential for normal blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Analysis of this compound Protein Domains Required for PCSK6-mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Human this compound Isoforms with Different Cytoplasmic Tails That Alter Cell Surface Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

structural domains of the Corin serine protease

An In-depth Technical Guide to the Structural Domains of the Corin Serine Protease

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a type II transmembrane serine protease that plays a critical role in cardiovascular homeostasis by converting natriuretic peptide precursors into their active forms.[1][2] Primarily expressed in cardiomyocytes, this enzyme is essential for regulating blood pressure and sodium balance.[3][4] Human this compound is an exceptionally large and complex mosaic protein, comprising 1042 amino acids and featuring a unique arrangement of structural domains that dictate its synthesis, cell surface expression, zymogen activation, and substrate specificity.[1][4] Understanding the distinct functions of these domains is paramount for elucidating its physiological roles and for the development of therapeutic strategies targeting cardiovascular diseases like hypertension and heart failure.[2][5] This guide provides a detailed technical overview of this compound's structural domains, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its biological pathways.

Chapter 1: Molecular Architecture of this compound

This compound's structure is characterized by a short N-terminal cytoplasmic tail, a single transmembrane helix, and a large, multi-domain extracellular region that culminates in a C-terminal protease domain.[1][6][7] This modular organization is unique among trypsin-like proteases.[4] The extracellular portion contains 19 predicted N-linked glycosylation sites, which are crucial for proper protein folding, trafficking to the cell surface, and subsequent zymogen activation.[1][3]

References

- 1. This compound in Clinical Laboratory Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound this compound, serine peptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Role of this compound in the regulation of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: New insights into the natriuretic peptide system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms In this compound Activation - Qingyu Wu [grantome.com]

- 6. pnas.org [pnas.org]

- 7. The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Beyond pro-ANP: An In-depth Technical Guide to the Physiological Substrates of Corin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin, a transmembrane serine protease predominantly expressed in cardiomyocytes, is critically acclaimed for its role in cardiovascular homeostasis through the proteolytic activation of pro-atrial natriuretic peptide (pro-ANP). This essential function in blood pressure regulation and sodium balance has positioned this compound as a significant therapeutic target. However, the substrate repertoire of this compound extends beyond pro-ANP, suggesting a broader physiological and pathological significance. This technical guide provides a comprehensive overview of the known physiological substrates of this compound other than pro-ANP, focusing on pro-B-type natriuretic peptide (pro-BNP) and Agouti-signaling protein (ASIP). We delve into the experimental validation of these substrates, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Physiological Substrates of this compound

Pro-B-type Natriuretic Peptide (pro-BNP)

Pro-BNP, a precursor to the cardiac hormone B-type natriuretic peptide (BNP), is a well-documented substrate of this compound. While furin is also involved in pro-BNP processing, this compound-mediated cleavage yields a specific, biologically relevant product.[1][2][3][4][5][6][7]

Cleavage and Products:

This compound cleaves human pro-BNP, a 108-amino acid polypeptide, to produce BNP 4-32.[3][4][5][6] This cleavage occurs at a specific site within the pro-BNP molecule, distinct from the cleavage by furin which results in BNP 1-32.[3][5][6][8] The biological activity of BNP 4-32 in comparison to BNP 1-32 is an area of ongoing investigation.

Signaling Pathway:

The processing of pro-BNP by this compound is a key step in the natriuretic peptide system. The resulting BNP molecules exert their effects by binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade mediates a range of physiological responses including natriuresis, diuresis, and vasodilation, which are crucial for maintaining cardiovascular homeostasis.

References

- 1. A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 3. pnas.org [pnas.org]

- 4. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processing of pro-B-type natriuretic peptide: furin and this compound as candidate convertases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Genetic Variants of Corin and Predisposition to Heart Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corin, a type II transmembrane serine protease predominantly expressed in cardiomyocytes, plays a pivotal role in cardiovascular homeostasis. Its primary function is the proteolytic conversion of pro-atrial natriuretic peptide (pro-ANP) and pro-brain natriuretic peptide (pro-BNP) into their biologically active forms, ANP and BNP, respectively.[1][2] These natriuretic peptides are crucial for regulating blood pressure, sodium balance, and cardiac function.[3][4] Genetic variations in the this compound gene can lead to impaired enzyme function, reduced natriuretic peptide activation, and consequently, an increased predisposition to cardiovascular diseases, including hypertension and cardiac hypertrophy.[3][5] This technical guide provides an in-depth overview of key this compound genetic variants, their functional implications, and the experimental methodologies used to characterize them.

This compound Signaling Pathway

This compound is synthesized as an inactive zymogen and requires proteolytic cleavage to become active. This activation is primarily mediated by the proprotein convertase subtilisin/kexin-6 (PCSK6).[6][7] Once activated, this compound, anchored to the cardiomyocyte cell surface, processes pro-ANP into active ANP.[8] ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), on target cells, stimulating the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] Elevated cGMP levels mediate the downstream effects of ANP, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, all of which contribute to lowering blood pressure and reducing cardiac load.[2][3]

Key Genetic Variants and Their Functional Impact

Several genetic variants in the this compound gene have been identified and associated with an increased risk of heart disease. These variants often result in reduced proteolytic activity, impaired zymogen activation, or altered cellular trafficking of the this compound protein. The functional consequences of these variants disrupt the delicate balance of the natriuretic peptide system, contributing to the pathogenesis of cardiovascular disorders.

| Variant | Amino Acid Change | Population(s) Studied | Associated Phenotype(s) | Functional Impact |

| I555(P568) allele | T555I and Q568P | African Americans | Hypertension, Cardiac Hypertrophy | Reduced pro-ANP (38% of WT) and pro-BNP (44% of WT) processing activity; impaired zymogen activation.[1][5][9] |

| c.102_103insA | Frameshift | Chinese | Hypertension | Truncated cytoplasmic tail, reduced cell surface expression, and impaired zymogen activation.[10] |

| R530S | Arginine to Serine | Chinese | Hypertension | Reduced pro-ANP processing activity due to endoplasmic reticulum retention.[11] |

| T924M | Threonine to Met | Chinese | Hypertension | Reduced pro-ANP processing activity due to impaired zymogen activation.[11] |

| R539C | Arginine to Cysteine | N/A | Hypertension | Impaired zymogen activation and altered ectodomain shedding.[12] |

Prevalence and Risk Association of this compound Variants

The prevalence of specific this compound variants and their associated risk for hypertension vary across different populations. The I555(P568) allele, for instance, is notably more common in individuals of African descent.

| Variant/Allele | Population | Prevalence | Odds Ratio (OR) for Hypertension (95% CI) |

| I555(P568) allele | African Americans | ~10-13% heterozygous, ~0.5% homozygous | 1.63 (1.11 - 2.38) in Dallas Heart Study[9] |

| I555(P568) allele | African Americans | N/A | 1.50 (1.09 - 2.06) in Multi-Ethnic Study of Atherosclerosis[9] |

| c.102_103insA | Chinese (Hypertensive) | 4.78% (38/795) | N/A (Significantly more prevalent than in normotensive individuals: 0.63%)[10] |

| R530S | Chinese (Hypertensive) | 2.47% (19/769) | N/A (Significantly associated with hypertension)[11] |

Note: Some studies have reported no significant association between the T555I/Q568P variants and hypertension in large cohorts of Black individuals, suggesting the need for further research to clarify these associations.[13]

Experimental Protocols

Characterizing the functional impact of this compound gene variants is essential for understanding their role in disease. The following are detailed methodologies for key experiments cited in the study of this compound genetics.

Pro-ANP Processing Assay

This cell-based assay is used to determine the efficiency of this compound variants in cleaving pro-ANP to its active form.

a. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[8][14]

-

Cells are plated in 6-well plates and grown to 70-80% confluency.[15][16]

-

Transient transfection of HEK293 cells with plasmids encoding wild-type or variant this compound (often with a C-terminal V5 tag for detection) is performed using a suitable transfection reagent (e.g., Lipofectamine 3000).[17]

b. Conditioned Medium Incubation:

-

Forty-eight hours post-transfection, the culture medium is replaced with serum-free medium containing purified recombinant pro-ANP.

-

The cells are incubated at 37°C for a specified period (e.g., 1-4 hours) to allow for pro-ANP processing by the expressed this compound.

c. Sample Collection and Analysis:

-

The conditioned medium is collected and centrifuged to remove cellular debris.

-

The levels of unprocessed pro-ANP and mature ANP in the supernatant are analyzed by immunoprecipitation followed by Western blotting.

Immunoprecipitation and Western Blotting

This protocol is used to detect and quantify pro-ANP and ANP in the conditioned medium from the processing assay.

a. Immunoprecipitation:

-

The collected conditioned medium is incubated with an anti-ANP or anti-HA (if pro-ANP is HA-tagged) antibody overnight at 4°C with gentle rotation.

-

Protein A/G agarose (B213101) beads are added to the mixture and incubated for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

The beads are washed several times with a suitable lysis buffer (e.g., RIPA buffer) to remove non-specific proteins.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

b. Western Blotting:

-

The eluted protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18][19]

-

The membrane is incubated with a primary antibody against ANP or the appropriate tag overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative amounts of pro-ANP and ANP are quantified using densitometry.

Cell Surface Biotinylation

This method is employed to assess the cell surface expression of this compound variants.

-

Transfected HEK293 cells are washed with ice-cold PBS.

-

The cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice for 30 minutes to label cell surface proteins.[20][21]

-

The reaction is quenched, and the cells are lysed.

-

Biotinylated proteins are captured from the cell lysate using streptavidin-agarose beads.

-

The captured proteins are eluted and analyzed by Western blotting using an anti-V5 or anti-Corin antibody to specifically detect the this compound variant.

Experimental Workflow for Functional Characterization of a Novel this compound Variant

The following diagram illustrates a typical workflow for investigating the functional consequences of a newly identified this compound genetic variant.

Conclusion

The study of this compound genetic variants provides valuable insights into the molecular mechanisms underlying the predisposition to hypertension and other cardiovascular diseases. Variants that impair this compound's ability to process natriuretic peptides can disrupt cardiovascular homeostasis, leading to increased disease risk. The detailed experimental protocols and data presented in this guide are intended to serve as a resource for researchers and drug development professionals working to further elucidate the role of this compound in heart disease and to explore its potential as a therapeutic target. A thorough understanding of the functional consequences of this compound variants is crucial for the development of personalized medicine approaches for the prevention and treatment of cardiovascular disorders.

References

- 1. This compound Variant Associated with Hypertension and Cardiac Hypertrophy Exhibits Impaired Zymogen Activation and Natriuretic Peptide Processing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound variant associated with hypertension and cardiac hypertrophy exhibits impaired zymogen activation and natriuretic peptide processing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PCSK6-mediated this compound activation is essential for normal blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PCSK6-mediated this compound activation is essential for normal blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Analysis of this compound Protein Domains Required for PCSK6-mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. A this compound Variant Identified in Hypertensive Patients That Alters Cytoplasmic Tail and Reduces Cell Surface Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and functional analysis of this compound variants in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Mutation R539C from Hypertensive Patients Impairs Zymogen Activation and Generates an Inactive Alternative Ectodomain Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Missense Variants, Blood Pressure, and Hypertension in 11 322 Black Individuals: Insights From REGARDS and the Jackson Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hek293.com [hek293.com]

- 15. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

- 16. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 17. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

- 19. docs.abcam.com [docs.abcam.com]

- 20. Cell surface biotinylation [protocols.io]

- 21. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Corin: A Technical Guide

Introduction

Corin, also known as atrial natriuretic peptide-converting enzyme, is a type II transmembrane serine protease that plays a pivotal role in cardiovascular homeostasis.[1][2] Its discovery and characterization marked a significant advancement in understanding the regulation of blood pressure and fluid balance. This enzyme is responsible for the proteolytic activation of natriuretic peptides, primarily the conversion of pro-atrial natriuretic peptide (pro-ANP) into its biologically active form, ANP.[3][4] ANP is a cardiac hormone critical for promoting salt excretion (natriuresis), decreasing blood volume, and relaxing blood vessels.[3] This guide provides an in-depth technical overview of the seminal research that led to the identification and initial functional characterization of this compound.

Discovery and Molecular Cloning

The identification of this compound was the culmination of a search for a cardiac-specific, membrane-associated protease responsible for pro-ANP conversion.[3] Researchers hypothesized that a trypsin-like serine protease was involved.[3] By searching databases for genes with trypsin-like sequences, a novel serine protease was cloned from a human heart cDNA library and named "this compound" due to its high expression in the heart.[5]

Structural Characterization

The full-length human this compound cDNA was found to encode a large, multi-domain polypeptide of 1042 amino acids.[1][6] Sequence analysis predicted a type II transmembrane protein structure with several distinct domains:[5][7]

-

N-Terminal Cytoplasmic Tail: A short intracellular domain.[8]

-

Transmembrane Domain: A single-pass sequence that anchors the protein to the cell membrane.[6]

-

Extracellular Region: This large region contains multiple domains:

-

Two Frizzled-like cysteine-rich domains[8]

-

Seven to eight Low-Density Lipoprotein Receptor (LDLR) repeats[5][8]

-

A Macrophage Scavenger Receptor-like domain[8]

-

A C-terminal Trypsin-like serine protease domain containing the catalytic triad (B1167595) (His, Asp, Ser) essential for enzymatic activity.[5]

-

This unique combination of domains, particularly the Frizzled-like motifs, distinguishes this compound from other known proteases.[7]

Initial Biochemical and Cellular Characterization

Following its cloning, initial experiments focused on confirming the predicted molecular characteristics and localizing the enzyme within tissues and cells.

Molecular Weight and Post-Translational Modifications

Recombinant human this compound expressed in human embryonic kidney (HEK) 293 cells appeared as a single band on Western blots with an approximate molecular mass of 150 kDa.[3][8] This is larger than the calculated mass of ~116 kDa from the amino acid sequence, a difference attributed to extensive N-linked glycosylation at the 19 potential sites within its extracellular region.[5][6][8] Experiments confirmed that the protein was localized to the cell lysate and membrane fractions, but not the conditioned medium, consistent with its identity as a transmembrane protein.[3][8]

Tissue Distribution

The striking similarity in the tissue distribution of this compound and ANP mRNA provided the first major clue to its function.[3] Northern and in situ hybridization analyses revealed that this compound mRNA is highly expressed in the heart, with the most abundant expression found in the cardiac myocytes of the atrium.[3][8] Lower levels of this compound mRNA were also detected in other tissues, including developing kidneys and bones, and notably, in the pregnant uterus but not in the non-pregnant uterus.[3][5][8]

| Property | Description | Reference |

| Full Name | Atrial Natriuretic Peptide-Converting Enzyme | [1][4] |

| Amino Acids | 1042 (Human) | [6] |

| Calculated MW | ~116 kDa | [6] |

| Observed MW | ~150-200 kDa | [5] |

| Structure | Type II Transmembrane Serine Protease | [3] |

| Post-Translational Mod. | 19 potential N-linked glycosylation sites | [1][5] |

| Chromosomal Location | 4p12-13 (Human) | [5] |

| Tissue | Expression Level | Reference |

| Heart (Atrium) | High | [3][8] |

| Heart (Ventricle) | Moderate | [5] |

| Pregnant Uterus | Moderate | [3][8] |

| Developing Kidney | Low | [5][8] |

| Developing Bone | Low | [5][8] |

| Non-pregnant Uterus | Not Detected | [5] |

| Skeletal Muscle | Not Detected | [5] |

Elucidation of this compound's Primary Function

The co-localization of this compound and pro-ANP led directly to the hypothesis that this compound was the long-sought pro-ANP-converting enzyme.[3] A series of elegant experiments was designed to test this hypothesis.

Key Experiment: In Vitro Pro-ANP Conversion

The definitive initial experiment demonstrated that this compound could process pro-ANP into mature ANP in a cell-based system.

-

Vector Construction: Full-length human this compound cDNA was cloned into a mammalian expression vector (e.g., pcDNA3.1). A separate vector was constructed for human pro-ANP, often with a C-terminal tag (e.g., V5-His) to facilitate detection.[8]

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells were cultured and then co-transfected with both the this compound and the pro-ANP expression vectors.[3]

-

Sample Collection: After a period of incubation (e.g., 48-72 hours), both the cell lysate and the conditioned culture medium were collected.

-

Analysis: Samples were analyzed by SDS-PAGE and Western blotting. Antibodies against the pro-ANP tag were used to detect the precursor and its cleavage products. The results showed that in cells co-transfected with this compound, a small fragment corresponding to the molecular mass of mature ANP (~3 kDa) was present in the conditioned medium, which was absent in control cells transfected with pro-ANP alone.[3]

Confirmation of Catalytic Activity and Specificity

To prove that the observed cleavage was due to this compound's enzymatic activity and was sequence-specific, further experiments were conducted.

-

Site-Directed Mutagenesis: The serine residue (at position 985) in the catalytic triad of the protease domain was mutated to an alanine (B10760859) (S985A).[3] When this catalytically "dead" mutant was co-expressed with pro-ANP, no cleavage occurred, demonstrating that the proteolytic activity of this compound was essential for the conversion.[3]

-

Substrate Specificity: Pro-ANP is physiologically cleaved after Arg-98 to produce the 28-amino acid mature ANP.[3][8] To test this compound's specificity, mutant forms of pro-ANP were created where the arginine at position 98 was changed. When this mutant pro-ANP was co-expressed with wild-type this compound, cleavage was prevented.[3] This confirmed that this compound-mediated processing is highly sequence-specific for the correct physiological cleavage site.[3]

-

Inhibition Profile: The processing of pro-ANP by this compound was shown to be inhibited by serine protease inhibitors such as benzamidine, leupeptin, and aprotinin, consistent with the activity of a trypsin-like protease.[8][9]

In Vivo Validation: this compound Knockout Mice